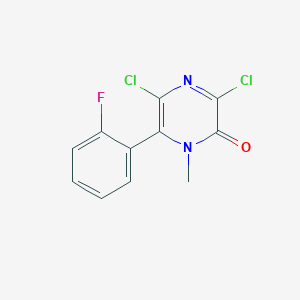
3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of solvents like acetonitrile and reagents such as N-chlorosuccinimide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dechlorinated or defluorinated derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3,5-Dichloro-6-phenyl-1-methylpyrazin-2(1H)-one: Similar structure but lacks the fluorine atom.
3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one: Similar structure with a different position of the fluorine atom.
Uniqueness
The presence of both chlorine and fluorine atoms in 3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.
特性
分子式 |
C11H7Cl2FN2O |
|---|---|
分子量 |
273.09 g/mol |
IUPAC名 |
3,5-dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C11H7Cl2FN2O/c1-16-8(6-4-2-3-5-7(6)14)9(12)15-10(13)11(16)17/h2-5H,1H3 |
InChIキー |
MUZGQYJTEKZCLB-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one](/img/structure/B11850814.png)
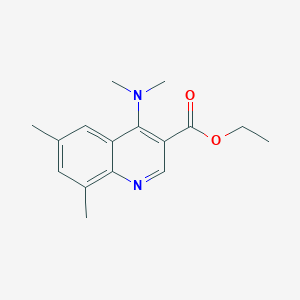
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B11850823.png)


![8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11850841.png)
![4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11850847.png)
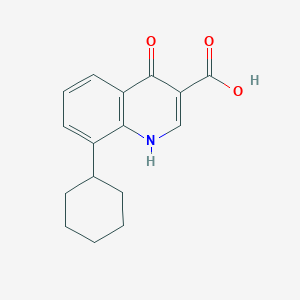
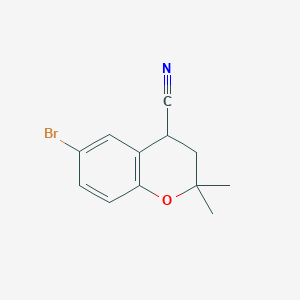

![2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11850867.png)
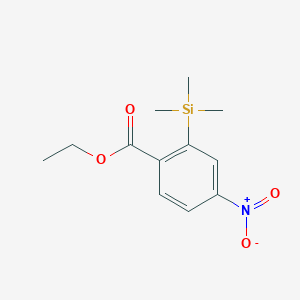
![Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11850889.png)
